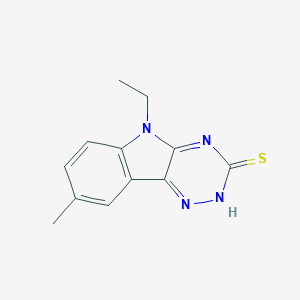

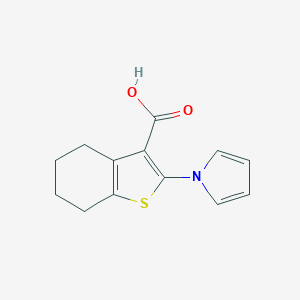

![molecular formula C11H15N3O3S B366492 ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 24248-71-3](/img/structure/B366492.png)

ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Vue d'ensemble

Description

“Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” is a chemical compound with the CAS Number: 24248-71-3 . It has a molecular weight of 269.32 . The IUPAC name for this compound is ethyl 2-amino-3-(aminocarbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is solid in its physical form . The SMILES string for this compound is CCOC(=O)N1CCc2c(C1)sc(N)c2C(N)=O , which is a notation representing the structure of the molecule.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Phosphine-Catalyzed Annulation : Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is used in a phosphine-catalyzed [4 + 2] annulation process. This synthesis produces highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, offering potential in various chemical syntheses (Zhu, Lan, & Kwon, 2003).

Heterocyclic Enaminonitriles Synthesis : The compound plays a role in the one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates. This process demonstrates the compound's utility in creating diverse heterocyclic structures (Maruoka, Yamagata, & Yamazaki, 1993).

Thieno[3,4-d]pyrimidines Synthesis : It is used in reactions with 1,3-dicarbonyl compounds, leading to the synthesis of thieno[3,4-d]pyrimidines, which are important in the development of various pharmaceuticals and agrochemicals (Ryndina et al., 2002).

Material Science and Engineering

- DFT and X-ray Analyses : This compound has been subject to detailed structural analysis, including Density Functional Theory (DFT) and X-ray crystallography. Such studies are vital for understanding the material properties of compounds for potential use in various fields like electronics and nanotechnology (Çolak et al., 2021).

Photophysical Properties

- Spectral-Fluorescent Studies : The compound has been synthesized and studied for its spectral-fluorescent properties. Understanding these properties is essential for applications in photonics and optoelectronics (Ershov et al., 2019).

Potential Pharmaceutical Applications

- Cytotoxicity Studies : Although specific therapeutic uses are not detailed, there's research on derivatives of this compound for cytotoxicity against leukemia cells, indicating potential pharmaceutical applications (Al-Trawneh et al., 2021).

Dye and Textile Industry

- Disperse Dyes Synthesis : The compound is also utilized in the synthesis of disperse dyes, showing its utility in textile engineering. Such dyes are critical for coloring synthetic fibers like polyester and nylon (Abolude et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIGBZABEAQJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

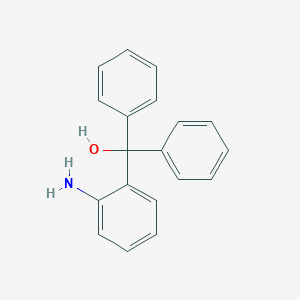

![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)

![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)